(5-Oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid
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Overview
Description
(5-Oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloromethylpyrazole-3-carboxylic acid ethyl ester with sodium azide in DMF solution at 50°C to form azidomethylpyrazole intermediates. These intermediates then undergo tandem condensation reactions with cyanoacetamides in the presence of t-BuOK in THF solution, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5-Oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine
This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structure suggests it could interact with biological targets, making it a candidate for drug development. Research has indicated its potential as an inhibitor of certain enzymes and receptors .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its heterocyclic structure makes it suitable for applications in materials science, such as the creation of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of (5-Oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazoloquinolines: These compounds share a similar core structure and have been studied for their pharmacological properties.
Indole Derivatives: Indole derivatives also exhibit a range of biological activities and are structurally related to pyrazolo[1,5-a]pyrimidines.
Pyrrolidine Derivatives: These compounds are known for their versatility in drug discovery and share some structural similarities with pyrazolo[1,5-a]pyrimidines.
Uniqueness
(5-Oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H13N3O3 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-(5-oxo-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid |
InChI |
InChI=1S/C14H13N3O3/c18-12(19)6-10-8-17-13(16-14(10)20)11(7-15-17)9-4-2-1-3-5-9/h1-5,7,10H,6,8H2,(H,16,20)(H,18,19) |
InChI Key |
ZFAMMRGEEVTFFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=C(C=NN21)C3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
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